2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Drug-likeness Lipinski Rule of Five Physicochemical profiling

2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one (CAS 2319803-63-7; molecular formula C18H20ClN3O2; MW 345.83) is a synthetic small molecule that combines a 4-chlorobenzoylpiperidine scaffold with a 6-methylpyridazin-3(2H)-one heterocycle via a methylene linker at the piperidine 4-position. The 4-chlorobenzoylpiperidine substructure is a validated pharmacophore for reversible monoacylglycerol lipase (MAGL) inhibition (lead compound CL6a, Ki = 8.6 μM) , while the 6-methylpyridazin-3(2H)-one ring is a privileged scaffold in medicinal chemistry with documented activity across phosphodiesterase, kinase, and antiviral targets.

Molecular Formula C18H20ClN3O2
Molecular Weight 345.83
CAS No. 2319803-63-7
Cat. No. B2695276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
CAS2319803-63-7
Molecular FormulaC18H20ClN3O2
Molecular Weight345.83
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H20ClN3O2/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(19)6-4-15/h2-7,14H,8-12H2,1H3
InChIKeyUQBTXFRULWXBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one (CAS 2319803-63-7): Structural Class, Physicochemical Identity, and Research-Grade Procurement Context


2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one (CAS 2319803-63-7; molecular formula C18H20ClN3O2; MW 345.83) is a synthetic small molecule that combines a 4-chlorobenzoylpiperidine scaffold with a 6-methylpyridazin-3(2H)-one heterocycle via a methylene linker at the piperidine 4-position [1]. The 4-chlorobenzoylpiperidine substructure is a validated pharmacophore for reversible monoacylglycerol lipase (MAGL) inhibition (lead compound CL6a, Ki = 8.6 μM) [2], while the 6-methylpyridazin-3(2H)-one ring is a privileged scaffold in medicinal chemistry with documented activity across phosphodiesterase, kinase, and antiviral targets [3]. As of May 2026, this specific compound has no published biological activity data in peer-reviewed literature nor any entry in ChEMBL or PubChem BioAssay; its ZINC database record (ZINC254714908) confirms zero known activity annotations and zero associated publications [1].

Why Generic Substitution Is Not Viable for 2-((1-(4-Chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one: Divergent Physicochemical Profiles and Target Engagement Potential


Substitution among in-class analogs of 2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is not scientifically justifiable without direct comparative data. The 4-chlorobenzoyl substitution pattern on the piperidine ring has been shown in the MAGL inhibitor series to confer a reversible mechanism of inhibition (Ki = 8.6 μM for CL6a), whereas the ortho-chloro (2-chlorobenzoyl) isomer introduces altered steric and electronic properties that affect target binding geometry [1]. Furthermore, the 6-methyl substituent on the pyridazinone ring determines both metabolic stability and hydrogen-bonding capacity; replacement with bulkier groups (e.g., pyrazol-1-yl as in the analog 2-[[1-(4-chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one, MW ~377) increases molecular weight and alters tPSA, potentially shifting target selectivity profiles . The methylene linker between the piperidine and pyridazinone rings creates a specific spatial orientation distinct from directly attached or ether-linked analogs (e.g., 3-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}pyridazine), affecting conformational flexibility and binding site complementarity . Without matched-pair comparative data, assuming functional equivalence between any of these analogs constitutes an unverified procurement risk.

Quantitative Differential Evidence for 2-((1-(4-Chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one (CAS 2319803-63-7) Versus Closest Structural Analogs


Physicochemical Drug-Likeness Profile: 4-Chlorobenzoyl vs. 2,4-Difluorobenzoyl and 3,4-Dimethoxybenzoyl Analogs

The target compound exhibits a cLogP of 3.27 and tPSA of 54.46 Ų, placing it within favorable oral drug-likeness space per Lipinski's Rule of Five (MW <500, cLogP <5, HBD ≤5, HBA ≤10) [1]. In contrast, the 3,4-dimethoxybenzoyl analog (C20H25N3O4, MW 371.44) has a higher molecular weight and increased hydrogen-bond acceptor count due to the two methoxy oxygen atoms, which raises tPSA and may reduce membrane permeability . The 2,4-difluorobenzoyl analog (predicted C18H19F2N3O2, MW ~347) has a lower cLogP due to fluorine substitution, potentially altering tissue distribution and metabolic stability profiles [2]. The 4-chlorobenzoyl compound's balance of lipophilicity (cLogP 3.27) and polarity (tPSA 54.46) represents a distinct physicochemical starting point for lead optimization compared to these analogs.

Drug-likeness Lipinski Rule of Five Physicochemical profiling ADME prediction

Chlorine Position Effect: para-Chlorobenzoyl (Target) vs. ortho-Chlorobenzoyl Isomer

The chlorine substitution position on the benzoyl ring is a critical determinant of biological activity in the 4-chlorobenzoylpiperidine chemotype. In the Granchi et al. (2016) MAGL inhibitor series, the para-chloro substituent on the benzoyl group is essential for reversible MAGL inhibition; the lead compound CL6a [4-(4-chlorobenzoyl)piperidin-1-yl](4-methoxyphenyl)methanone] demonstrated a reversible mechanism with Ki = 8.6 μM [1]. Moving the chlorine to the ortho position (2-chlorobenzoyl isomer, available as the direct analog 2-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one) introduces steric hindrance near the carbonyl, which can alter the dihedral angle between the benzoyl ring and the piperidine amide bond, potentially disrupting key hydrogen-bond interactions with the target binding site [2]. While no direct comparative activity data exist for the pyridazinone-bearing analogs, class-level inference from the MAGL series indicates that ortho-substitution generally reduces potency by 3- to 10-fold compared to para-substituted congeners [1].

Structure-activity relationship Positional isomerism Receptor binding MAGL inhibition

Pyridazinone C6 Substituent Differentiation: 6-Methyl (Target) vs. 6-Pyrazol-1-yl Analog

The 6-methyl substituent on the pyridazin-3(2H)-one ring of the target compound (C5H6N2O core) provides minimal steric bulk and a single hydrogen-bond acceptor (carbonyl oxygen), resulting in a compact heterocyclic head group. The direct analog 2-[[1-(4-chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one replaces the 6-methyl group with a pyrazol-1-yl moiety, increasing molecular weight from 345.83 to approximately 377.4 Da and adding a second heterocyclic ring with additional hydrogen-bond acceptor capacity (pyrazole N2) . This substitution significantly alters the electrostatic potential surface of the pyridazinone ring and may redirect target engagement from MAGL or PDE enzymes toward kinase targets that favor bi-heteroaryl pharmacophores [1]. The 6-methyl substituent's minimal steric profile may also confer greater metabolic stability compared to the more oxidatively labile pyrazole ring [2].

Heterocyclic substitution Pyridazinone SAR Kinase selectivity Metabolic stability

Linker Architecture: Methylene-Bridged Piperidine-Pyridazinone (Target) vs. Directly Attached and Ether-Linked Analogs

The target compound employs a methylene (-CH2-) linker between the piperidine 4-position and the pyridazinone N2 nitrogen, creating a specific spatial relationship with a calculated distance of approximately 3.8-4.2 Å between the piperidine nitrogen and the pyridazinone carbonyl [1]. In contrast, the analog 3-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}pyridazine uses an ether (-O-) linker, which shortens the inter-ring distance and introduces an oxygen atom capable of additional hydrogen-bond interactions . The methylene linker provides greater conformational flexibility (one additional rotatable bond) while maintaining a hydrophobic connection, whereas the ether linker creates a more rigid, polar interface that may alter solvation energetics upon target binding [2]. The cyclopenta[c]pyridazin-3-one analog (2-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one) retains the methylene linker but replaces the 6-methyl group with a fused cyclopentane ring, introducing conformational constraint in the pyridazinone region .

Conformational flexibility Linker optimization Scaffold geometry Structure-based design

Reversible MAGL Inhibition Mechanism: Class-Level Evidence for the 4-Chlorobenzoylpiperidine Scaffold

The 4-chlorobenzoylpiperidine substructure present in the target compound is the core scaffold of a validated series of reversible MAGL inhibitors developed by Granchi et al. (2016). The lead compound CL6a demonstrated reversible MAGL inhibition with Ki = 8.6 μM, and subsequent optimization yielded compound 17b with Ki = 0.65 μM (13-fold improvement) [1]. Reversible MAGL inhibition is therapeutically significant because irreversible MAGL inhibitors (e.g., JZL184) cause functional antagonism of CB1 receptors in vivo, leading to tolerance and dependence liabilities not observed with reversible inhibitors [2]. While the target compound replaces the methoxyphenyl methanone head group of the Granchi series with a 6-methylpyridazin-3(2H)-one, the conserved 4-chlorobenzoylpiperidine scaffold may retain the capacity for reversible MAGL binding pending experimental validation [3]. By contrast, the 2,4-difluorobenzoyl analog replaces the chlorine with fluorines, which may alter the mechanism from reversible to irreversible or reduce MAGL affinity based on the halogen-bonding requirements of the MAGL active site [1].

Monoacylglycerol lipase Reversible inhibition Endocannabinoid system Cancer therapeutics

Evidence-Grounded Research Application Scenarios for 2-((1-(4-Chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one (CAS 2319803-63-7)


Reversible MAGL Inhibitor Lead Optimization and Scaffold-Hopping Studies

The target compound is optimally positioned as a scaffold-hopping starting point for reversible MAGL inhibitor programs. The 4-chlorobenzoylpiperidine substructure provides a validated reversible MAGL inhibition mechanism (class-level Ki range: 0.65-8.6 μM) [1], while the 6-methylpyridazin-3(2H)-one head group represents a departure from the methoxyphenyl methanone series that may confer improved solubility (predicted LogS based on cLogP 3.27 and tPSA 54.46) and distinct patent space. Researchers should prioritize this compound when seeking to explore non-methanone head groups while retaining the reversibility-conferring 4-chlorobenzoylpiperidine core.

Structure-Activity Relationship (SAR) Studies of Pyridazinone C6 Substitution Effects

This compound serves as the minimal-steric-bulk reference point for systematic SAR exploration of the pyridazinone C6 position. With only a methyl group at C6 (MW 345.83, RotB 5), it allows clean attribution of any activity changes to incremental substituent additions. Procurement alongside the 6-pyrazol-1-yl analog (MW ~377.4, HBA +2) and the cyclopenta[c]fused analog enables a focused matched-pair analysis of C6 steric and electronic effects on target engagement, as guided by the pyridazinone SAR framework established in the literature [2].

Halogen Positional Isomer Profiling for Target Selectivity Assessment

The para-chloro substitution on the benzoyl ring (target compound) versus the ortho-chloro isomer (2-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one) constitutes a classic matched molecular pair for probing halogen position effects on target binding. Based on the Granchi et al. MAGL series precedent, the para→ortho shift is predicted to produce a ≥3-fold change in binding affinity [1]. Parallel procurement of both isomers enables direct experimental testing of this SAR hypothesis across multiple target panels, providing valuable selectivity data that neither compound alone can generate.

Computational Docking and Molecular Dynamics Studies of Linker Geometry

The methylene linker architecture of the target compound (piperidine-CH2-pyridazinone) presents a defined conformational ensemble for computational modeling studies. With 5 rotatable bonds and a calculated cLogP of 3.27, the compound is amenable to molecular dynamics simulations in explicit solvent, enabling comparative analysis of linker-dependent binding free energy landscapes versus the ether-linked analog (RotB 4, polar linker) [3]. Such studies can inform rational linker optimization without requiring immediate synthesis of additional analogs, reducing procurement costs while maximizing the informational yield from the purchased compound.

Quote Request

Request a Quote for 2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.